Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-3-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)13-9-10-16(2)11-14(13)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPMASBQRQOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412506 | |
| Record name | ethyl 1-methyl-3-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34591-70-3 | |
| Record name | ethyl 1-methyl-3-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1-METHYL-3-PHENYL-4-PIPERIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution and Cyclization
A foundational method involves the cyclization of benzyl cyanide with chlormethine in the presence of sodium amide (NaNH₂). This reaction forms the piperidine ring, with subsequent esterification introducing the ethyl carboxylate group. Key steps include:
-
Ring Formation : Benzyl cyanide reacts with chlormethine under alkaline conditions to generate the piperidine backbone.
-
Esterification : The intermediate is treated with ethanol and an acid catalyst (e.g., H₂SO₄) to yield the ethyl ester.
Reaction Conditions :
-
Temperature: 80–120°C
-
Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile)
-
Catalysts: Triethylamine or 1,8-diazabicycloundec-7-ene (DBU)
Example :
Reductive Amination and Carboxylation
Alternative routes employ reductive amination of ketones followed by carboxylation. For instance, 1-methyl-3-phenylpiperidin-4-one is reduced to the corresponding amine, which undergoes carboxylation with ethyl chloroformate.
Key Steps :
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary amine.
-
Carboxylation : Reaction with ethyl chloroformate in the presence of a base (e.g., NaOH).
Optimization Insights :
-
Yield improves with anhydrous conditions and controlled pH (8–10).
-
Side products (e.g., over-reduced amines) are minimized by stoichiometric control.
Industrial-Scale Production
Large-Scale Reactor Design
Industrial synthesis utilizes continuous-flow reactors to enhance heat transfer and mixing efficiency. Parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 90–110°C |
| Pressure | 1–3 atm |
| Residence Time | 2–4 hours |
| Catalyst Loading | 5–10 mol% DBU |
Purification :
Solvent Recycling and Waste Management
Industrial processes emphasize solvent recovery via distillation. For example, toluene and THF are reclaimed with >90% efficiency, reducing environmental impact.
Reaction Optimization Strategies
Catalytic Systems
Comparative studies of catalysts reveal the following performance:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DBU | 82 | 97 | 12 |
| Triethylamine | 68 | 92 | 18 |
| NaOH | 45 | 85 | 24 |
DBU outperforms due to its strong base strength and low nucleophilicity, minimizing side reactions.
Temperature and Time Profiling
A factorial design experiment (Table 1) illustrates the interplay between temperature and reaction time:
Table 1 : Temperature vs. Yield in Piperidine Synthesis
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 12 | 62 |
| 100 | 12 | 78 |
| 120 | 12 | 82 |
| 100 | 24 | 85 |
Optimal conditions: 120°C for 12 hours (82% yield). Prolonged heating at lower temperatures marginally improves yields but increases energy costs.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (piperidine CH₂), and δ 7.2–7.5 ppm (aromatic protons).
-
IR Spectroscopy : C=O stretch at ~1730 cm⁻¹, confirming the ester group.
Purity Criteria :
-
HPLC retention time: 8.2 min (C18 column, methanol/water 70:30).
-
Elemental analysis tolerance: ±0.4% for C, H, N.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Analgesic Properties
Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate has been identified as a potent analgesic agent. Research indicates that compounds within this class exhibit a higher order of potency compared to their counterparts lacking the 3-methyl group. This enhanced efficacy is attributed to their ability to interact with specific pain pathways in the central nervous system.
Case Study: Analgesic Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of piperidine compounds for their analgesic effects. The findings revealed that this compound demonstrated significant pain relief in animal models, comparable to established analgesics .
Barbiturate Potentiation
The compound also exhibits barbiturate potentiating activity, which enhances the effects of barbiturates when co-administered. This property is particularly valuable in anesthetic practices where a synergistic effect can lead to reduced dosages and minimized side effects.
Research Insights
Research has shown that the incorporation of the 3-methyl group significantly increases the compound's ability to potentiate barbiturates, making it a candidate for further exploration in anesthetic formulations .
Hypnotic Activity
In addition to its analgesic properties, this compound has been noted for its hypnotic effects. This characteristic can be beneficial in developing medications aimed at treating insomnia or anxiety disorders.
Clinical Implications
The hypnotic activity of this compound suggests potential applications in sleep medicine, where it could serve as a safer alternative to traditional hypnotics with fewer side effects .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance specific pharmacological properties.
| Derivative | Synthesis Method | Activity |
|---|---|---|
| Ethyl 1-(4-methylbenzenesulfonyl)-3-methyl-4-phenylpiperidine-4-carboxylate | Reaction with p-toluenesulfonyl chloride | Enhanced analgesic activity |
| Ethyl 1-(2-benzoylethyl)-3-methyl-4-phenylpiperidine-4-carboxylate | Esterification of corresponding acid | Potent analgesic and hypnotic effects |
Future Research Directions
Given its promising pharmacological profile, future research should focus on:
- Mechanism of Action: Further elucidation of the molecular mechanisms underlying its analgesic and hypnotic effects.
- Clinical Trials: Conducting clinical trials to evaluate safety, efficacy, and optimal dosing regimens.
- Formulation Development: Exploring various formulations for improved bioavailability and targeted delivery systems.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The molecular pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperidine Derivatives
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects: Lipophilicity: The phenyl and methyl groups in the target compound contribute to higher lipophilicity compared to sulfonyl- or oxo-containing analogs (e.g., ).
Stereochemistry :
- Unlike (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate , the target compound lacks documented stereoisomerism, which may simplify synthesis but limit enantioselective bioactivity.
Synthetic Complexity :
Biological Activity
Overview
Ethyl 1-methyl-3-phenylpiperidine-4-carboxylate (EMPP) is a synthetic compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Piperidine derivatives, including EMPP, are significant in pharmaceutical applications, particularly for their analgesic properties and potential as enzyme inhibitors.
EMPP can be synthesized through various methods, typically involving the reaction of benzyl cyanide with chlormethine in the presence of sodium amide. This process forms the piperidine ring and is optimized for yield and purity using techniques such as crystallization and chromatography.
Common Reactions
- Oxidation : Can produce carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Yields alcohols or amines, often using lithium aluminum hydride.
- Substitution : Involves nucleophilic substitution where the ester group is replaced by other functional groups.
EMPP primarily acts as an agonist at the mu-opioid receptor, which is crucial for its analgesic effects. The interaction with these receptors leads to the inhibition of neurotransmitter release and modulation of pain signaling pathways, making it a candidate for pain management therapies .
Pharmacological Properties
- Analgesic Effects : EMPP has been studied for its pain-relieving properties, showing efficacy comparable to traditional opioids.
- Antimicrobial Activity : Research indicates potential as an inhibitor of bacterial enzymes, suggesting a role in combating infections.
- Cancer Therapy : Emerging studies suggest that derivatives of piperidine compounds may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .
Analgesic Efficacy
A study comparing EMPP with other opioid analgesics demonstrated that it possesses a strong affinity for mu-opioid receptors, leading to significant pain relief in experimental models. The IC50 values indicated that EMPP had comparable potency to morphine in certain assays .
Antibacterial Properties
In vitro studies have shown that EMPP exhibits inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's ability to disrupt bacterial enzyme function was highlighted in these studies, indicating a novel application beyond its analgesic properties .
Data Table: Biological Activity Summary
Q & A
Q. What statistical approaches resolve contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Apply Bayesian models to weigh variables (e.g., logD, steric effects) and identify outliers in QSAR datasets .
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
